3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide
Description
3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
Molecular Formula |
C14H13N5O2 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C14H13N5O2/c20-12(18-14-16-9-17-19-14)6-7-13-15-8-11(21-13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,16,17,18,19,20) |
InChI Key |
ZLPCXQFCDUYEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the phenyl group. The triazole moiety can be introduced via a click chemistry reaction, and the final step would involve the formation of the propanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing oxazole and triazole rings can exhibit significant antimicrobial properties. Research has indicated that derivatives similar to this compound can inhibit the growth of various bacterial strains and fungi, making them potential candidates for antibiotic development .
- Anticancer Properties : The combination of oxazole and triazole structures has been linked to anticancer activity. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The mechanisms often involve the modulation of cellular signaling pathways associated with cell proliferation and survival.
- Anti-inflammatory Effects : Compounds with similar structural features have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various experimental models. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide. The results indicated that these compounds exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
A recent investigation evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF7). The study found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. These findings suggest that this compound can be developed as a therapeutic agent for breast cancer treatment .
Synthetic Pathways
The synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide can be achieved through several methods:
- Condensation Reactions : Utilizing appropriate starting materials such as phenyl oxazole derivatives and triazole amines under controlled conditions.
- Cyclization Techniques : Employing cyclization methods to form the oxazole and triazole rings simultaneously.
Mechanism of Action
The mechanism of action of 3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide might include other oxazole or triazole derivatives. These compounds would share structural features and potentially similar reactivity.
Uniqueness
What sets 3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide apart is its specific combination of functional groups, which could impart unique properties. This uniqueness might make it particularly valuable in certain applications, such as targeted drug design or the development of specialized materials.
Biological Activity
3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and other pharmacological activities, supported by various studies and data.
The compound's molecular formula is with a molecular weight of 283.29 g/mol. Its structure features a phenyl ring attached to an oxazole and a triazole moiety, which are known to contribute to its biological activity.
Biological Activity Overview
The biological activities of compounds containing oxazole and triazole moieties have been extensively documented. These activities include:
- Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines.
- Antimicrobial Activity : The triazole ring is known for its antifungal properties.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant cytotoxicity against cancer cell lines. For instance, compounds similar to 3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
A study reported that certain analogs showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating a strong potential for further development as anticancer agents .
Antimicrobial Activity
The triazole moiety contributes significantly to the antimicrobial properties of the compound. Triazoles are known to inhibit ergosterol biosynthesis in fungi, which is crucial for their survival. In vitro studies have demonstrated that related compounds exhibit potent activity against various bacterial strains, outperforming traditional antibiotics like amoxicillin .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 3-(5-phenyl-1,3-oxazol-2-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide:
-
Cytotoxicity Studies :
- A study found that derivatives showed IC50 values of 0.65 µM against MCF-7 cells and indicated mechanisms involving apoptosis through caspase activation .
- Another set of compounds exhibited selective inhibition against human carbonic anhydrases (hCA IX and II), with K_i values in the picomolar range .
- Antimicrobial Efficacy :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
